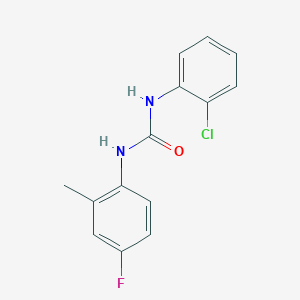
1-(2-bromo-3-phenyl-2-propen-1-yl)-4-(2,3-dimethylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-bromo-3-phenyl-2-propen-1-yl)-4-(2,3-dimethylphenyl)piperazine, commonly known as BPP, is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit interesting pharmacological properties, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The exact mechanism of action of BPP is not fully understood. However, it has been suggested that BPP acts by modulating the activity of various neurotransmitters such as dopamine, serotonin, and glutamate. BPP has been found to inhibit the reuptake of dopamine and serotonin, resulting in increased levels of these neurotransmitters in the brain. This, in turn, leads to the activation of various signaling pathways, resulting in the observed pharmacological effects.
Biochemical and Physiological Effects:
BPP has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. BPP has also been found to possess potent analgesic properties by inhibiting the activity of pain-sensing neurons. Moreover, BPP has been found to possess anticonvulsant properties by modulating the activity of various ion channels in the brain. Additionally, BPP has been found to possess potent antioxidant properties by scavenging free radicals and preventing oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
BPP has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Moreover, BPP has been extensively studied, and its pharmacological properties are well established, making it a reliable compound for research. However, BPP also has some limitations. It is a relatively new compound, and its long-term effects are not fully understood. Moreover, the exact mechanism of action of BPP is not fully understood, making it challenging to develop drugs based on this compound.
Orientations Futures
There are several future directions for research on BPP. One potential direction is the development of drugs based on BPP for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is the investigation of the effects of BPP on the gut-brain axis, as it has been suggested that BPP may have a role in regulating gut function. Moreover, the development of new synthetic methods for BPP and the investigation of its potential use in combination therapy with other drugs are also potential future directions for research on BPP.
Conclusion:
In conclusion, 1-(2-bromo-3-phenyl-2-propen-1-yl)-4-(2,3-dimethylphenyl)piperazine, commonly known as BPP, is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. BPP has been found to exhibit interesting pharmacological properties, making it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of BPP and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of BPP involves the reaction of 1-bromo-3-phenylprop-2-en-1-one with 1-(2,3-dimethylphenyl)piperazine in the presence of a base. This reaction yields BPP as a white solid with a melting point of 143-145°C. The purity of the compound can be determined using various techniques such as HPLC, NMR, and IR spectroscopy.
Applications De Recherche Scientifique
BPP has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, analgesic, and anticonvulsant activities. BPP has also been investigated for its potential use in the treatment of depression, anxiety, and schizophrenia. Moreover, BPP has been found to possess potent antioxidant and neuroprotective properties, making it a promising candidate for the development of drugs for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
1-[(Z)-2-bromo-3-phenylprop-2-enyl]-4-(2,3-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2/c1-17-7-6-10-21(18(17)2)24-13-11-23(12-14-24)16-20(22)15-19-8-4-3-5-9-19/h3-10,15H,11-14,16H2,1-2H3/b20-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNRXNREERCZSR-HKWRFOASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC(=CC3=CC=CC=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C/C(=C/C3=CC=CC=C3)/Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

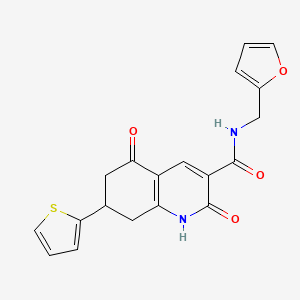
![6-[methyl(pyridin-2-ylmethyl)amino]-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide](/img/structure/B5371392.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-{[3-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}-3-piperidinol](/img/structure/B5371401.png)
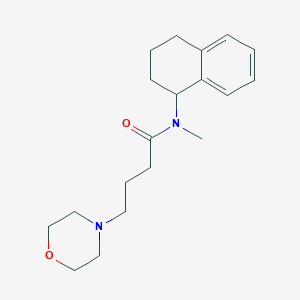
![N-(3-methoxyphenyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5371415.png)
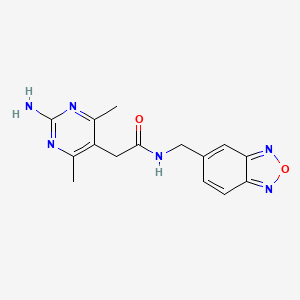

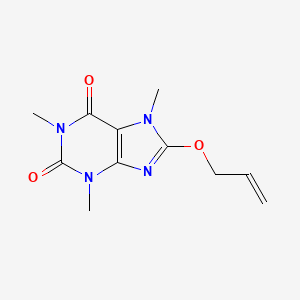
![2-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]methyl}-3,5-dimethylpyridin-4(1H)-one](/img/structure/B5371448.png)
![1-allyl-4-[(3,4-dimethylphenoxy)acetyl]piperazine](/img/structure/B5371449.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(4-isopropyl-1,3-thiazol-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5371453.png)
![1'-[(5-fluoropyridin-2-yl)carbonyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5371457.png)
![1-{1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5371468.png)
